molecular formula C17H13F2NO2S B2602169 3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 2097933-73-6

3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No. B2602169
CAS RN: 2097933-73-6
M. Wt: 333.35
InChI Key: JZGRXUOYNQNYSE-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Heterocyclic Compounds : The compound plays a role in the synthesis of diverse heterocyclic compounds, like dihydrothieno(and furo)pyrimidines, which exhibit active methine groups, indicating potential applications in organic chemistry and materials science (Maruoka, Yamagata, & Yamazaki, 2001).

  • Electrophilic Aromatic Reactivities : It contributes to the understanding of electrophilic aromatic reactivities, particularly in the context of pyrolysis, which could be relevant for developing new synthetic methodologies (Amin & Taylor, 1978).

  • Oxidative Annulation Reactions : The compound is relevant in photoinduced direct oxidative annulation reactions, which lead to the formation of functionally diverse polyheterocyclic compounds, a process significant in organic synthesis (Jin Zhang et al., 2017).

Applications in Material Science

  • Dye-Sensitized Solar Cells : It is used in the context of dye-sensitized solar cells, particularly in the synthesis of phenothiazine derivatives, indicating its potential use in renewable energy technologies (Se Hun Kim et al., 2011).

  • Electrochromic Conducting Polymers : The compound's derivatives have been utilized in the electrochemical polymerization of monomers, leading to the creation of electrochromic conducting polymers with potential applications in electronic devices (Sotzing, Reynolds, & Steel, 1996).

  • Electroactive Polymers : Its derivatives are used in the synthesis of novel hybrid polymers with potential applications in electroactive materials, indicating its relevance in materials chemistry (Baldwin et al., 2008).

Biomedical Research

  • Antiplasmodial Activities : Derivatives of this compound have been studied for their antiplasmodial activities, with a focus on their efficacy against strains of Plasmodium falciparum, highlighting its potential in the field of medicinal chemistry (Hermann et al., 2021).

  • Antimicrobial and Anticancer Activities : Studies also include the synthesis of pyridines, thioamides, and thiazole derivatives from this compound, which have been evaluated for their antimicrobial and anticancer activities (Zaki, Al-Gendey, & Abdelhamid, 2018).

  • Anti-pathogenic Properties : Some derivatives exhibit anti-pathogenic activities, particularly against bacterial strains capable of forming biofilms, suggesting potential applications in developing anti-microbial agents (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

3,4-difluoro-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO2S/c18-13-6-5-11(9-14(13)19)17(21)20-10-12(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,12H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGRXUOYNQNYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide

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